molecular formula C21H33ClN2O3 B608141 Istaroxime (hydrochloride) CAS No. 374559-48-5

Istaroxime (hydrochloride)

Numéro de catalogue B608141
Numéro CAS: 374559-48-5
Poids moléculaire: 396.956
Clé InChI: AXHJYJDJXNOGNI-ROJIRLEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Istaroxime is an investigational drug under development for the treatment of acute decompensated heart failure . It is a treatment for both systolic and diastolic heart failure . It is a novel intravenous agent with luso-inotropic properties that acts by inhibition of Na+/K+ adenosine triphosphatase and stimulation of sarco/endoplasmic reticulum calcium ATPase isoform 2 .


Molecular Structure Analysis

Istaroxime has a molecular formula of C21H32N2O3 and a molar mass of 360.498 g·mol−1 . It is chemically unrelated to cardiac glycosides .


Chemical Reactions Analysis

Istaroxime mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of sarco/endoplasmic reticulum calcium ATPase isoform 2 . This dual mechanism of action results in increased intracellular calcium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Applications De Recherche Scientifique

  • Enhancing Sarcoplasmic Reticulum Function : Istaroxime has been shown to enhance sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA) 2 activity, improving calcium handling abnormalities in myocardial hypertrophy/failure. This effect is more pronounced in heart failure (HF) myocytes compared to normal ones, suggesting a functional nature of sarcoplasmic reticulum dysfunction in this HF model (Rocchetti et al., 2008).

  • Clinical Trial in Chronic Heart Failure : A phase 1-2 clinical trial indicated that istaroxime is potentially useful in the treatment of heart failure, offering a unique treatment for systolic and/or diastolic dysfunction. It improved contractility as measured by various indices without significantly altering heart rate, blood pressure, or double product (Ghali et al., 2007).

  • Safety Profile in Animal Models : In studies conducted on dogs with chronic heart failure and cardiomyopathic hamsters, istaroxime showed a promising and safe profile for improving cardiac performance in the failing heart (Mattera et al., 2007).

  • Improvement in Diastolic Stiffness : Data from the HORIZON-HF trial showed that istaroxime decreased pulmonary capillary wedge pressure, increased systolic blood pressure, and decreased diastolic stiffness in patients with acute heart failure syndrome (Shah et al., 2009).

  • Acceleration of Calcium Cycling : Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure, potentially offering a therapeutic approach to heart failure therapy (Ferrandi et al., 2013).

  • Liposomal Formulation Development : A study focused on encapsulating istaroxime in a drug delivery system to minimize pain upon administration while maintaining its pharmacokinetic profile. This approach aimed to balance encapsulation efficiency and release rate (Luciani et al., 2011).

  • Effects on Prostate Cancer Cells : Interestingly, istaroxime has also been studied for its effects on prostate cancer cells, showing inhibition of cell migration and downregulation of key proteins involved in cancer cell motility (Stagno et al., 2017).

  • Comparison with Other Inotropic Agents : Research comparing istaroxime with other inotropic agents like digoxin showed that it may have a lower pro-arrhythmic risk, potentially making it a safer option for treating heart conditions (Alemanni et al., 2011).

  • Novel Approaches in Synthesis : There has also been research on novel approaches to synthesize istaroxime, aiming to improve its efficiency and reduce toxicity (Liang et al., 2017).

Mécanisme D'action

Istaroxime is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of sarco/endoplasmic reticulum calcium ATPase isoform 2 . This results in increased intracellular calcium levels, enhancing cell contraction and the heart’s relaxation phase .

Propriétés

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHJYJDJXNOGNI-ROJIRLEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Istaroxime (hydrochloride)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.